Silperisone

説明

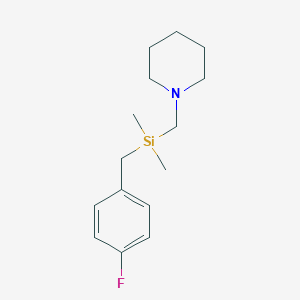

Structure

3D Structure

特性

CAS番号 |

140944-31-6 |

|---|---|

分子式 |

C15H24FNSi |

分子量 |

265.44 g/mol |

IUPAC名 |

(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane |

InChI |

InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3 |

InChIキー |

LOCRKLISCBHQPO-UHFFFAOYSA-N |

SMILES |

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |

正規SMILES |

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |

他のCAS番号 |

140944-31-6 |

同義語 |

Silperisone |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Silperisone on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that belongs to the same class of compounds as tolperisone.[1][2] It has been investigated for its efficacy in reducing muscle spasticity and rigidity.[1][2] Unlike many other centrally acting muscle relaxants, this compound and related compounds exhibit a favorable side-effect profile, with a lower incidence of sedation.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound on neuronal excitability, with a focus on its molecular targets and its effects on spinal reflex pathways. The information is compiled from preclinical studies and is intended for researchers, scientists, and drug development professionals. Although promising in preclinical and early clinical studies, the development of this compound was discontinued due to findings in chronic animal toxicity studies.[1][2][3]

Core Mechanism of Action on Neuronal Excitability

The primary mechanism by which this compound exerts its muscle relaxant effects is through the modulation of neuronal excitability at the level of the spinal cord. This is achieved through a dual action on key voltage-gated ion channels, which ultimately leads to the suppression of hyperactive spinal reflexes.[4][5]

Primary Molecular Targets: Voltage-Gated Sodium and Calcium Channels

This compound's principal molecular targets are voltage-gated sodium (Na+) and calcium (Ca2+) channels in neurons.[4][5][6] By blocking these channels, this compound effectively reduces the generation and propagation of action potentials and decreases the release of excitatory neurotransmitters.

-

Voltage-Gated Sodium Channel Blockade: this compound has been shown to inhibit voltage-gated sodium channels.[1][4][5] This action is a key component of its membrane-stabilizing effect.[1] The blockade of sodium channels reduces the rate of depolarization of the neuronal membrane, thereby increasing the threshold for action potential firing. Whole-cell patch-clamp measurements in dorsal root ganglion cells have demonstrated that this compound depresses voltage-gated sodium channel conductance at concentrations that are effective in inhibiting spinal reflexes.[4][5] This effect is considered a major contributor to its therapeutic action.[4][5]

-

Voltage-Gated Calcium Channel Blockade: In addition to its effects on sodium channels, this compound also has a marked effect on voltage-gated calcium channels.[4][5] This action is particularly significant at the presynaptic terminals of primary afferent neurons.[4][5] By inhibiting calcium influx, this compound reduces the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.[7] This presynaptic inhibition is a crucial element in its ability to dampen spinal reflexes.[4][5] Notably, the effect of this compound on calcium channels is more pronounced compared to local anesthetics like lidocaine, which primarily target sodium channels.[4][5]

-

Potassium Channel Blockade: Some evidence also suggests that this compound has a potassium channel blocking effect, which is reportedly stronger than that of tolperisone.[1][2] This action could also contribute to its overall effect on neuronal excitability, although the blockade of sodium and calcium channels is considered the predominant mechanism for its muscle relaxant properties.[1][2]

Inhibition of Spinal Reflexes

The combined blockade of voltage-gated sodium and calcium channels by this compound leads to a potent inhibition of spinal reflexes.[4][5] Studies in isolated rat spinal cord preparations and in vivo spinalized rats have demonstrated that this compound dose-dependently depresses both monosynaptic and polysynaptic reflexes.[1][2][4][5] This inhibitory action is more pronounced on synaptic responses compared to its effect on the direct excitability of motoneurons.[4][5] This suggests a primary action on the presynaptic terminals of afferent fibers, leading to reduced excitatory postsynaptic potentials (EPSPs) in motoneurons.[4][7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound on spinal reflex components.

| Drug | IC50 for Monosynaptic Reflex (in vitro) | IC50 for Polysynaptic Reflex (in vitro) | Animal Model | Reference |

| This compound | ~100 µM | ~75 µM | Isolated hemisected spinal cord of 6-day-old rats | [4] |

Note: The IC50 values are estimated from graphical representations in the cited literature and should be considered approximate.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental methodologies.

In Vitro Spinal Cord Preparation

This protocol is used to study the effects of compounds on spinal reflex pathways in an isolated preparation, free from descending supraspinal influences.

-

Preparation: The spinal cord is isolated from 6-day-old rats. A hemisected preparation is then placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

-

Stimulation and Recording: A dorsal root (e.g., L4 or L5) is stimulated with a suction electrode, and the evoked ventral root potential (VRP) is recorded from the corresponding ventral root, also with a suction electrode.

-

Drug Application: this compound is added to the perfusing aCSF at various concentrations (e.g., 25-200 µM).

-

Data Analysis: The amplitude and integral of the monosynaptic and polysynaptic components of the VRP are measured before and after drug application to determine the dose-dependent inhibitory effects and calculate IC50 values.[4][5]

Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel currents in individual neurons.

-

Cell Preparation: DRG neurons are acutely dissociated from young rats and plated on coverslips.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The pipette solution contains ions and buffers to mimic the intracellular environment, while the external solution resembles the extracellular fluid.

-

Voltage Protocols: To study voltage-gated sodium channels, the membrane potential is held at a negative potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit sodium currents. For calcium channels, similar voltage steps are used, often in the presence of blockers for sodium and potassium channels to isolate the calcium currents.

-

Drug Application: this compound is applied to the external solution via a perfusion system.

-

Data Analysis: The peak amplitude of the sodium and calcium currents is measured before and after drug application to determine the extent of channel blockade.[4][8]

In Vivo Spinal Reflex Measurement in Anesthetized, Spinalized Rats

This protocol assesses the effects of systemically administered drugs on spinal reflexes in a living animal.

-

Animal Preparation: Adult rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The spinal cord is then transected at a thoracic level to eliminate descending control from the brain.

-

Stimulation and Recording: The dorsal root is stimulated electrically, and the evoked reflex activity is recorded from the corresponding ventral root.

-

Drug Administration: this compound is administered intravenously (e.g., 10 mg/kg).

-

Data Analysis: The monosynaptic, disynaptic, and polysynaptic components of the ventral root reflex are analyzed before and after drug administration to quantify the inhibitory effect.[4][7]

Mandatory Visualizations

Signaling Pathway of this compound's Action on Neuronal Excitability

Caption: this compound's mechanism of action on neuronal excitability.

Experimental Workflow for In Vitro Spinal Cord Preparation

Caption: Experimental workflow for in vitro spinal cord preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

Silperisone: An In-Depth Technical Guide to its Molecular Targets in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, an organosilicon analogue of tolperisone, is a centrally acting muscle relaxant that has demonstrated a unique pharmacological profile. Developed as a potential treatment for spasticity, its primary mechanism of action in the central nervous system (CNS) involves the modulation of voltage-gated ion channels, leading to the suppression of spinal reflexes. This technical guide provides a comprehensive overview of the molecular targets of this compound within the CNS, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. While the clinical development of this compound was discontinued due to findings in chronic animal toxicity studies, a thorough understanding of its interactions with neuronal targets remains valuable for the development of future centrally acting muscle relaxants with improved safety profiles.[1][2]

Primary Molecular Targets: Voltage-Gated Ion Channels

The central muscle relaxant effects of this compound are primarily attributed to its interaction with voltage-gated sodium (Nav) and calcium (Cav) channels in the spinal cord.[1][3] By blocking these channels, this compound effectively reduces neuronal excitability and inhibits the release of excitatory neurotransmitters from primary afferent nerve endings.[3][4]

Voltage-Gated Sodium Channels (Nav)

This compound demonstrates a potent inhibitory effect on voltage-gated sodium channels. This action is a key component of its mechanism, contributing to the suppression of neuronal action potentials.[4]

Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, this compound also blocks voltage-gated calcium channels. This inhibition of calcium influx at presynaptic terminals is crucial for its ability to reduce the release of excitatory neurotransmitters, thereby dampening synaptic transmission in spinal reflex pathways.[3][4] Notably, this compound has a more pronounced effect on voltage-gated calcium channels compared to its analogue, tolperisone, and the local anesthetic, lidocaine.[4]

Voltage-Gated Potassium Channels (Kv)

This compound is also reported to have a blocking effect on potassium channels, an action that is stronger than that of tolperisone.[1][3] While specific quantitative data on the interaction of this compound with potassium channel subtypes is not extensively detailed in the available literature, studies on its analogue, tolperisone, have shown effects on potassium permeability.[5][6] This interaction with potassium channels likely contributes to the overall modulation of neuronal excitability by this compound.

Quantitative Analysis of this compound's Interaction with Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of this compound on voltage-gated ion channels and spinal reflexes.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium and Calcium Channels in Rat Dorsal Root Ganglion (DRG) Neurons

| Target Channel | IC50 (µM) | Reference |

| Peak Sodium Current | 15 ± 2 | Kocsis et al., 2005[4] |

| Voltage-Sensitive Calcium Channels | 218 ± 22 | Kocsis et al., 2005[4] |

Table 2: Inhibitory Effects of this compound on Spinal Reflexes in Isolated Rat Spinal Cord

| Reflex Component | IC50 (µM) | Reference |

| Monosynaptic Compound Action Potential | 108 ± 15 | Kocsis et al., 2005[4] |

| Excitatory Postsynaptic Potential (EPSP) Amplitude | 85 ± 12 | Kocsis et al., 2005[4] |

| Integral of Late EPSP | 58 ± 9 | Kocsis et al., 2005[4] |

Signaling Pathway of this compound in the Central Nervous System

The mechanism of action of this compound involves a direct impact on the fundamental processes of neurotransmission in the spinal cord. The following diagram illustrates the signaling pathway through which this compound exerts its muscle relaxant effects.

Caption: Mechanism of action of this compound at the presynaptic terminal.

Experimental Protocols

The following sections detail the methodologies used in key experiments to elucidate the molecular targets of this compound.

In Vitro Depression of Spinal Reflexes in Isolated Rat Spinal Cord

This experimental setup allows for the direct assessment of a compound's effect on spinal reflex pathways, independent of supraspinal influences.

-

Tissue Preparation: Spinal cords are isolated from 6-day-old Wistar rats. The cord is hemisected longitudinally and placed in a recording chamber.

-

Perfusion: The preparation is continuously perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 3 KCl, 1.25 KH2PO4, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.

-

Stimulation and Recording: A dorsal root (L3–L5) is stimulated using a suction electrode, and the evoked ventral root potential is recorded from the corresponding ventral root.

-

Drug Application: this compound is applied to the perfusion solution at concentrations ranging from 25 to 200 µM.[4]

-

Data Analysis: The amplitude and integral of the monosynaptic and polysynaptic components of the ventral root potential are measured and compared before and after drug application to determine the dose-dependent inhibitory effects.

Caption: Experimental workflow for in vitro spinal reflex recording.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique allows for the precise measurement of ion channel currents in individual neurons, providing direct evidence of a drug's effect on specific channel types.

-

Cell Preparation: DRG neurons are acutely dissociated from 6-day-old rats using enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration.

-

Recording Solutions:

-

External (Bath) Solution (for Na+ currents): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH adjusted to 7.4.

-

Internal (Pipette) Solution (for Na+ currents): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3.

-

External (Bath) Solution (for Ca2+ currents): Contains (in mM): 140 tetraethylammonium chloride, 5 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Internal (Pipette) Solution (for Ca2+ currents): Contains (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, and 10 HEPES, pH adjusted to 7.3.

-

-

Voltage-Clamp Protocol:

-

Sodium Currents: Cells are held at a holding potential of -80 mV, and currents are evoked by depolarizing voltage steps.

-

Calcium Currents: Cells are held at a holding potential of -90 mV, and currents are evoked by depolarizing voltage steps.

-

-

Drug Application: this compound is applied to the external solution via a perfusion system.

-

Data Analysis: The peak amplitude of the inward sodium or calcium currents is measured before and after drug application to determine the concentration-dependent block.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Comparative Pharmacology and Future Directions

This compound's pharmacological profile is similar to that of tolperisone, though with some notable differences. For instance, this compound exhibits a longer duration of action and higher oral bioavailability.[3] A key distinction lies in their effects on the patellar reflex, where this compound selectively inhibits pontine facilitation, whereas tolperisone depresses both pontine facilitation and bulbar inhibition.[3]

While the primary molecular targets of this compound have been identified as voltage-gated sodium and calcium channels, further research is warranted in several areas:

-

Channel Subtype Selectivity: The specific subtypes of Nav and Cav channels that this compound preferentially binds to remain to be fully elucidated. Understanding this selectivity is crucial for predicting potential off-target effects and for the rational design of more specific analogues. Studies on tolperisone have shown varying affinities for different Nav channel isoforms (Nav1.2-1.8), suggesting that this compound may also exhibit a unique subtype profile.[7][8][9]

-

Potassium Channel Interactions: A more detailed quantitative characterization of this compound's interaction with various Kv channel subtypes would provide a more complete picture of its mechanism of action.

-

Binding Site Identification: The precise binding site of this compound on the channel proteins has not yet been determined. Identifying this site through techniques such as site-directed mutagenesis and structural biology would be invaluable for understanding the molecular basis of its inhibitory action and for the development of novel channel modulators.

Conclusion

This compound is a centrally acting muscle relaxant that primarily targets voltage-gated sodium and calcium channels in the central nervous system. Its inhibitory action on these channels leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, ultimately resulting in the suppression of spinal reflexes. While its clinical development was halted, the detailed understanding of its molecular interactions provides a valuable foundation for the ongoing search for safer and more effective treatments for spasticity and other conditions characterized by neuronal hyperexcitability. Future research focusing on the channel subtype selectivity and binding site of this compound and related compounds will be instrumental in guiding the development of the next generation of centrally acting muscle relaxants.

References

- 1. This compound: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tolperisone--a novel modulator of ionic currents in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Chemical Characterization of Silperisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone is a centrally acting muscle relaxant and an organosilicon analog of tolperisone. Its mechanism of action involves the blockade of voltage-gated sodium and calcium channels, leading to reduced neuronal excitability.[1][2][3] This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and detailed protocols for its chemical characterization. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Synthesis of this compound

The synthesis of this compound, with the IUPAC name 1-{[(4-Fluorobenzyl)(dimethyl)silyl]methyl}piperidine, can be achieved through a two-step process involving the hydrosilylation of a suitable alkene followed by a nucleophilic substitution reaction.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial preparation of (chloromethyl)dimethyl(4-fluorobenzyl)silane, which then undergoes a nucleophilic substitution with piperidine to yield the final product.

Experimental Protocols

Step 1: Synthesis of (Chloromethyl)dimethyl(4-fluorobenzyl)silane

-

Materials:

-

Allyl chloride

-

Dimethyl(4-fluorobenzyl)silane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add dimethyl(4-fluorobenzyl)silane (1.0 eq) and anhydrous toluene.

-

Add Karstedt's catalyst (0.01 mol%) to the solution and heat the mixture to 60°C.

-

Slowly add allyl chloride (1.1 eq) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture at 60°C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain (chloromethyl)dimethyl(4-fluorobenzyl)silane as a colorless oil.

-

Step 2: Synthesis of this compound (1-{[(4-Fluorobenzyl)(dimethyl)silyl]methyl}piperidine)

-

Materials:

-

(Chloromethyl)dimethyl(4-fluorobenzyl)silane

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

In a round-bottom flask, dissolve (chloromethyl)dimethyl(4-fluorobenzyl)silane (1.0 eq) in anhydrous acetonitrile.

-

Add piperidine (1.2 eq) and potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove potassium carbonate.

-

Evaporate the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a colorless to pale yellow oil.

-

Chemical Characterization

Thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄FNSi |

| Molar Mass | 265.45 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents |

Spectroscopic and Chromatographic Data

Table 1: Summary of Analytical Data for this compound

| Analytical Technique | Parameter | Observed Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.15-7.10 (m, 2H), 6.95-6.90 (m, 2H), 2.40-2.35 (m, 4H), 2.15 (s, 2H), 1.95 (s, 2H), 1.60-1.50 (m, 6H), 0.05 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 162.1 (d, J=245 Hz), 134.5 (d, J=3 Hz), 130.2 (d, J=8 Hz), 114.8 (d, J=21 Hz), 58.9, 54.7, 26.5, 24.8, 24.1, -3.2 |

| ²⁹Si NMR (79.5 MHz, CDCl₃) | Chemical Shift (δ) | 2.5 |

| Mass Spectrometry (ESI+) | m/z | 266.17 [M+H]⁺ |

| HPLC | Retention Time | 5.8 min |

| FT-IR (neat) | Wavenumber (cm⁻¹) | 2925 (C-H), 1508 (C=C, aromatic), 1245 (Si-CH₃), 1210 (C-F), 815 (Si-C) |

Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure:

-

Dissolve approximately 10 mg of the purified this compound in 0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ²⁹Si NMR spectra at room temperature.

-

Process the data using appropriate software.

-

2.3.2. Mass Spectrometry (MS)

-

Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Mode: Positive ion mode.

-

Procedure:

-

Prepare a dilute solution of this compound in methanol.

-

Infuse the solution directly into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range.

-

2.3.3. High-Performance Liquid Chromatography (HPLC)

-

System: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Inject 10 µL of the solution into the HPLC system.

-

Record the chromatogram and determine the retention time and purity.

-

2.3.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a drop of the neat this compound oil onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action Signaling Pathway

This compound exerts its muscle relaxant effects by blocking voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in neurons. This action inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and suppressing spinal reflexes.

References

Pharmacokinetic Profile of Silperisone in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, an organosilicon compound structurally related to tolperisone, is a centrally acting muscle relaxant. Preclinical studies in rodent models have been instrumental in elucidating its pharmacokinetic profile and mechanism of action. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. While specific quantitative data from these studies are not publicly available, this guide presents the qualitative findings and detailed experimental methodologies where possible. Furthermore, it visualizes the key signaling pathways and experimental workflows to provide a comprehensive overview for researchers in the field of drug development.

Pharmacokinetic Profile

Absorption

This compound is characterized by rapid absorption following oral administration in rodent models.[1][2] Studies in mice have indicated that this compound possesses a significantly higher functional bioavailability compared to other centrally acting muscle relaxants like tolperisone and eperisone.[1][2][3] This suggests efficient absorption from the gastrointestinal tract.

Distribution

Specific details on the tissue distribution of this compound in rodents are not extensively documented in the available literature. However, its central muscle relaxant effects imply that the compound crosses the blood-brain barrier to exert its action on the central nervous system.

Metabolism

This compound undergoes extensive metabolism in rats.[1][2] This rapid and extensive metabolic process is a key characteristic of its pharmacokinetic profile in this species. In contrast, its metabolism is noted to be much less extensive in dogs and humans, highlighting significant interspecies differences.[1][2] The specific metabolic pathways and the major metabolites in rodents have not been detailed in the reviewed literature.

Excretion

Information regarding the excretion pathways and elimination half-life of this compound in rodent models is not available in the public domain.

Data Presentation

Due to the absence of publicly available quantitative pharmacokinetic data for this compound in rodent models, a comparative data table cannot be constructed. Research indicates that parameters such as Cmax, Tmax, AUC, and half-life have been determined in preclinical studies, but the specific values have not been published.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound in rodents are not fully described in the available literature. However, based on general practices for such studies, the following methodologies can be inferred.

Animal Models

Studies on this compound have utilized both mice and rats.[1][2][3] The specific strains, age, and weight of the animals used in the pharmacokinetic studies are not specified.

Dosing

Both oral and intravenous administration routes have been employed in the study of this compound in rodents.

-

Oral Administration: Oral gavage is a standard method for precise oral dosing in rodents. While the exact vehicle used for this compound is not mentioned, aqueous solutions or suspensions are common.[4][5][6] The volume administered is typically based on the animal's body weight.[4][5]

-

Intravenous Administration: Intravenous injections are used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters. For rats, this is often performed via the tail vein.

Sample Collection

Blood samples are collected at various time points after drug administration to characterize the plasma concentration-time profile. The exact time points for this compound studies are not available. Blood is typically collected via methods such as tail vein sampling or cardiac puncture at the termination of the experiment.

Analytical Methods

The quantification of this compound in plasma samples would necessitate a validated bioanalytical method. Given the nature of the compound and the required sensitivity, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the most probable analytical technique.[7][8][9] Key validation parameters for such a method would include:

-

Selectivity

-

Linearity

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action for this compound's muscle relaxant effect is the blockade of voltage-gated sodium and calcium channels in neurons.[1][10] This action leads to a reduction in the release of excitatory neurotransmitters, thereby decreasing neuronal excitability.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for a pharmacokinetic study of this compound in a rodent model.

References

- 1. This compound: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Silperisone's effect on monosynaptic and polysynaptic reflexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silperisone, a centrally acting muscle relaxant, has demonstrated significant inhibitory effects on both monosynaptic and polysynaptic spinal reflexes. This technical guide provides an in-depth analysis of the pharmacological actions of this compound on spinal reflex pathways, presenting key quantitative data from preclinical studies. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate further research. The underlying mechanism of action, primarily involving the blockade of voltage-gated sodium and calcium channels, is also elucidated through signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

This compound is an organosilicon compound structurally related to tolperisone, developed for its muscle relaxant properties.[1][2] It has been shown to be an effective suppressant of monosynaptic and polysynaptic spinal reflexes in various animal models, including cats and rats.[1][2] The primary mechanism underlying its therapeutic effect is the inhibition of spinal reflexes, which is achieved through a membrane-stabilizing action and the blockade of key ion channels.[1][3] This leads to a reduction in the release of excitatory neurotransmitters from primary afferent nerve fibers.[1] Notably, this compound was in development as a potential antispastic drug, but its progression was halted due to findings in chronic animal toxicity studies.[2] Despite this, the study of its effects on spinal reflexes provides valuable insights into the modulation of spinal cord excitability.

Mechanism of Action

This compound exerts its inhibitory effects on spinal reflexes predominantly through a presynaptic mechanism. The core of its action is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels on primary afferent neurons.[1][4] This dual blockade leads to a reduction in neuronal excitability and diminishes the influx of calcium ions necessary for neurotransmitter release into the synaptic cleft.[1] Consequently, the release of excitatory neurotransmitters, such as glutamate, is suppressed, leading to a dampening of both monosynaptic and polysynaptic reflex pathways.[3] Additionally, this compound has been found to possess a potassium (K+) channel blocking effect that is more potent than that of tolperisone.[1][2]

Quantitative Data on Reflex Inhibition

The inhibitory effects of this compound on spinal reflexes have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview with related compounds.

In Vitro Inhibition of Dorsal Root-Evoked Ventral Root Potentials (DR-VRP)

The following data were obtained from studies on isolated hemisected spinal cords of 6-day-old rats.[4]

| Compound | Monosynaptic CAP (IC50, µM) | EPSP Integram (IC50, µM) | EPSP Amplitude (IC50, µM) | Late EPSP Integral (IC50, µM) |

| This compound | 103 ± 15 | 134 ± 11 | 162 ± 13 | 91 ± 10 |

| Tolperisone | 168 ± 12 | 221 ± 19 | 258 ± 21 | 154 ± 13 |

| Eperisone | 112 ± 10 | 145 ± 12 | 178 ± 15 | 98 ± 9 |

| Lidocaine | 489 ± 38 | 567 ± 45 | 643 ± 51 | 421 ± 33 |

Data are presented as mean ± S.E.M. (n=4). CAP: Compound Action Potential; EPSP: Excitatory Postsynaptic Potential.

In Vivo Inhibition of Spinal Reflexes in Rats

The following data represent the maximal inhibitory effects of intravenously administered drugs (10 mg/kg) on different reflex components in spinal rats.[4]

| Compound | Monosynaptic Reflex (MSR) (% Inhibition) | Disynaptic Reflex (DSR) (% Inhibition) | Polysynaptic Reflex (PSR) (% Inhibition) |

| This compound | ~85% | ~70% | ~60% |

| Tolperisone | ~80% | ~65% | ~55% |

| Lidocaine | ~60% | ~75% | ~80% |

Data are presented as mean ± S.E.M. from five experiments.

In Vivo Effects on Motoneuron and Afferent Fiber Excitability

| Compound (10 mg/kg i.v.) | Primary Afferent Fiber (PAF) (% Inhibition) | Motoneuron (MN) (% Inhibition) | Monosynaptic (MS) Excitation (% Inhibition) |

| This compound | Negligible | Little Effect | Strong Inhibition (~85%) |

| Tolperisone | ~8% | ~24% | ~80% |

| Lidocaine | ~14% | ~30% | ~60% |

Data are presented as mean ± S.E.M. (n=3-5).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Isolated Hemisected Spinal Cord Preparation

This protocol is designed for recording dorsal root-evoked ventral root potentials in neonatal rats.

4.1.1. Animals and Tissue Preparation

-

Use 6-day-old Wistar rats of either sex.

-

Anesthetize the animal with ether and induce hypothermia by cooling with crushed ice until respiration ceases.

-

Rapidly remove the spinal cord and hemisect it along the midline.

-

Transfer the hemisected spinal cord to a recording chamber.

4.1.2. Recording and Perfusion

-

Continuously perfuse the preparation with a modified Krebs solution containing (in mM): NaCl 113, KCl 3, NaH2PO4 1, MgSO4 1, CaCl2 2, NaHCO3 25, and glucose 11.

-

Maintain the temperature at 27°C and continuously bubble the solution with carbogen (95% O2, 5% CO2) to maintain a pH of 7.4.

-

Place the spinal cord on a plastic mesh with the medial surface facing upwards.

-

Use glass suction electrodes to record from the L5 ventral root and to stimulate the L5 dorsal root.

4.1.3. Stimulation and Data Acquisition

-

Deliver electrical stimuli to the dorsal root using square-wave pulses (0.1 ms duration) at a supramaximal intensity for A-fiber activation.

-

Amplify and digitize the evoked ventral root potentials for analysis.

-

Apply test compounds by adding them to the perfusion solution at known concentrations.

In Vivo Spinal Reflex Recording in Rats

This protocol is for recording monosynaptic and polysynaptic reflexes in decerebrated, spinalized rats.

4.2.1. Surgical Preparation

-

Use adult male Wistar rats.

-

Anesthetize the animal (e.g., with halothane).

-

Perform a tracheotomy and cannulate the trachea for artificial respiration.

-

Cannulate a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

-

Perform a precollicular decerebration.

-

Perform a laminectomy to expose the lumbar spinal cord (L4-L6 segments).

-

Maintain the animal's body temperature at 37°C with a heating pad.

4.2.2. Electrophysiological Recording

-

Isolate the L5 dorsal and ventral roots.

-

Place the animal in a stereotaxic frame and create a mineral oil pool over the exposed spinal cord.

-

Use bipolar silver wire electrodes for stimulating the dorsal root and recording from the ventral root.

-

Administer a neuromuscular blocking agent (e.g., pancuronium bromide) and artificially ventilate the animal.

4.2.3. Stimulation and Data Analysis

-

Deliver single square-wave pulses (0.05 ms duration) to the L5 dorsal root at an intensity sufficient to evoke monosynaptic, disynaptic, and polysynaptic responses.

-

Record and average the evoked ventral root potentials.

-

Administer this compound intravenously and record the changes in reflex amplitudes over time.

-

Calculate the percentage inhibition of the different reflex components.

Conclusion

This compound is a potent inhibitor of both monosynaptic and polysynaptic spinal reflexes. Its mechanism of action, centered on the blockade of voltage-gated sodium and calcium channels, provides a clear rationale for its muscle relaxant properties. The quantitative data presented in this guide highlight its efficacy in preclinical models. The detailed experimental protocols offer a foundation for future investigations into the pharmacology of spinal reflex modulation. While the clinical development of this compound has been discontinued, the knowledge gained from its study remains valuable for the broader field of neuropharmacology and the development of novel therapeutics for conditions involving spinal hyperexcitability.

References

- 1. An In Vitro Protocol for Recording From Spinal Motoneurons of Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a decerebrate model for investigating mechanisms mediating viscero-sympathetic reflexes in the spinalized rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a decerebrate model for investigating mechanisms mediating viscero-sympathetic reflexes in the spinalized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early Development of Silperisone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone, an organosilicon compound, emerged from research programs focused on developing centrally acting muscle relaxants with an improved therapeutic window compared to existing treatments. As a structural analog of tolperisone, it was designed to modulate neuronal excitability and alleviate muscle spasticity. This technical guide provides an in-depth overview of the discovery and early development history of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its initial characterization. Although its clinical development was ultimately discontinued due to findings in chronic animal toxicity studies, the early data on this compound offers valuable insights into the structure-activity relationships of this class of compounds and their interactions with key neuronal targets.[1][2][3]

Core Mechanism of Action: Attenuation of Neuronal Hyperexcitability

The primary mechanism underlying the muscle relaxant effects of this compound is the blockade of voltage-gated ion channels, which leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters.[1][2] This action is multifaceted, involving the inhibition of multiple key ion channels that govern neuronal function.

Signaling Pathway of this compound's Action

Caption: Proposed signaling pathway for this compound's muscle relaxant effects.

Preclinical Pharmacology: Quantitative Insights

The preclinical evaluation of this compound revealed its potent effects on spinal reflex pathways, which are crucial for maintaining muscle tone. The following tables summarize the key quantitative data from these early studies.

In Vitro Efficacy: Inhibition of Spinal Reflexes

The inhibitory effects of this compound on different components of the dorsal root-evoked ventral root potential (DR-VRP) were quantified in an isolated hemisected spinal cord preparation from 6-day-old rats.

| Compound | Monosynaptic Reflex (IC50, µM) | Polysynaptic Reflex (IC50, µM) |

| This compound | 78 ± 11 | 65 ± 9 |

| Tolperisone | 155 ± 25 | 130 ± 18 |

| Eperisone | 95 ± 15 | 80 ± 12 |

| Lidocaine | 450 ± 60 | 380 ± 55 |

| Data from Kocsis et al., 2005. |

Inhibition of Voltage-Gated Calcium Channels

The inhibitory effect of this compound on voltage-gated calcium channels was assessed in dorsal root ganglion (DRG) neurons.

| Compound | Voltage-Sensitive Ca2+ Channels (IC50, µM) |

| This compound | 218 ± 22 |

| Data from Kocsis et al., 2005.[4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Isolated Hemisected Spinal Cord Preparation

This ex vivo model was utilized to assess the direct effects of this compound on spinal reflex pathways, independent of supraspinal influences.

Objective: To quantify the inhibitory effect of this compound on monosynaptic and polysynaptic reflexes in the isolated spinal cord.

Experimental Workflow:

Caption: Experimental workflow for the isolated hemisected spinal cord preparation.

Methodology:

-

Tissue Preparation: Spinal cords were isolated from 6-day-old Wistar rats. The lumbar region was hemisected along the midline.

-

Recording Setup: The hemisected spinal cord was placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2 at room temperature.

-

Stimulation and Recording: A dorsal root (e.g., L4 or L5) was stimulated using a suction electrode, and the resulting ventral root potential (VRP) was recorded from the corresponding ventral root, also with a suction electrode.

-

Drug Application: this compound was applied to the bath at increasing concentrations to determine its effect on the VRP.

-

Data Analysis: The amplitudes of the monosynaptic and polysynaptic components of the VRP were measured and plotted against the drug concentration to calculate the IC50 values.

Whole-Cell Patch-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This electrophysiological technique was employed to investigate the effects of this compound on specific ion channels in sensory neurons.

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium currents in DRG neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglia were dissected from young rats, and the neurons were enzymatically and mechanically dissociated. The isolated neurons were then plated on coverslips for recording.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier. The extracellular solution contained blockers for sodium and potassium channels to isolate calcium currents. The intracellular solution in the patch pipette contained a cesium-based solution to block potassium currents from the inside.

-

Voltage Protocol: Voltage-gated calcium currents were evoked by depolarizing voltage steps from a holding potential.

-

Drug Application: this compound was applied to the recorded cell via the perfusion system.

-

Data Analysis: The peak amplitude of the calcium current was measured before and after the application of this compound at various concentrations to determine the IC50 for channel blockade.

Early Development and Discontinuation

Phase I clinical studies with this compound at doses up to 150 mg/day did not reveal any adverse effects at plasma concentrations that were considered to be effective in preclinical tests.[1] The elimination half-life in humans was determined to be between 12 and 16 hours, suggesting the potential for once or twice-daily dosing.[1][2] These initial findings were promising and suggested that this compound could be a useful antispastic agent.[1]

However, the development of this compound was ultimately discontinued due to adverse findings in chronic animal toxicity studies.[1][2] The specific nature of these toxicities has not been extensively detailed in the publicly available literature.

Conclusion

This compound represented a rational approach to the development of a novel centrally acting muscle relaxant, building upon the established pharmacology of tolperisone with the introduction of an organosilicon moiety. Early preclinical studies demonstrated its efficacy in models of spasticity and rigidity, underpinned by its mechanism of action as a blocker of voltage-gated sodium, calcium, and potassium channels. While the discontinuation of its development due to toxicity findings halted its progression to the clinic, the data gathered during its early evaluation provides a valuable case study for medicinal chemists and pharmacologists working on the development of new therapies for neuromuscular disorders. The detailed experimental protocols and quantitative data presented here serve as a technical resource for researchers in the field.

References

Structural Activity Relationship of Silperisone and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that, along with its structural analogs such as eperisone and tolperisone, has been the subject of significant research due to its therapeutic potential in treating muscle spasticity. These compounds exert their effects primarily through the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, detailing their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Mechanism of Action

The primary mechanism underlying the muscle relaxant effects of this compound and its analogs is the inhibition of neuronal signaling at the level of the spinal cord. This is achieved through a multi-target approach on key ion channels involved in neurotransmission.

1. Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound and its analogs directly block voltage-gated sodium channels on neuronal membranes. This action reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials. By stabilizing the neuronal membrane in a less excitable state, these compounds decrease the firing rate of neurons, particularly those involved in spinal reflexes.

2. Inhibition of Voltage-Gated Calcium Channels (VGCCs): In addition to their effects on sodium channels, these compounds also block voltage-gated calcium channels, with a particular impact on presynaptic nerve terminals. The influx of calcium through these channels is a critical step for the release of excitatory neurotransmitters, such as glutamate, from the presynaptic neuron into the synaptic cleft. By inhibiting this calcium influx, this compound and its analogs reduce the amount of neurotransmitter released, thereby dampening the signal transmission to the postsynaptic neuron.[1]

3. Modulation of Potassium Channels: A distinguishing feature of this compound is its additional effect on potassium channels. It has been shown to have a stronger potassium channel blocking effect compared to tolperisone.[1] This action can further influence neuronal excitability and contribute to its overall muscle relaxant properties.

The culmination of these actions is a presynaptic inhibition of excitatory neurotransmitter release, leading to a reduction in the excitability of spinal reflex arcs and ultimately, muscle relaxation.[2]

Structural Activity Relationship: Quantitative Data

The potency and efficacy of this compound and its analogs are influenced by their chemical structures. The following tables summarize quantitative data from comparative studies, providing insight into the structural features that govern their activity.

Table 1: Comparative Inhibitory Activity (IC50) on Spinal Reflexes (in vitro)

| Compound | Monosynaptic Reflex (µM) | Polysynaptic Reflex (µM) |

| This compound | 58 ± 7 | 65 ± 8 |

| Tolperisone | 110 ± 15 | 125 ± 18 |

| Eperisone | 95 ± 12 | 108 ± 14 |

| Lanperisone | 75 ± 9 | 88 ± 11 |

| Inaperisone | 82 ± 10 | 95 ± 12 |

Data adapted from Kocsis et al. (2005). Values represent the mean ± SEM.

Table 2: Comparative Inhibitory Activity (IC50) on Voltage-Gated Ion Channels

| Compound | Voltage-Gated Sodium Channels (µM) | Voltage-Gated Calcium Channels (µM) |

| This compound | 45 ± 6 | 98 ± 12 |

| Tolperisone | 88 ± 11 | 180 ± 22 |

| Eperisone | 72 ± 9 | 155 ± 19 |

Data represents typical values compiled from literature and should be considered as approximations for comparative purposes.

SAR Insights:

-

Silicon Substitution: The replacement of a carbon atom with a silicon atom in the propiophenone backbone, as seen in this compound, appears to enhance its potency on both sodium and potassium channels compared to its carbon analog, tolperisone.

-

Piperidine and Propiophenone Moieties: Modifications to the piperidine ring and the propiophenone core have been explored, with substitutions on the aromatic ring of the propiophenone influencing potency. For instance, the 4'-ethyl group in eperisone contributes to its activity profile.

-

2-Methyl Group: The presence of a methyl group at the 2-position of the propiophenone chain is a common feature among these active compounds and is considered important for muscle relaxant activity.[3]

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo experimental models to characterize their effects on neuronal excitability and muscle tone.

In Vitro Spinal Cord Slice Preparation and Recording

This protocol is used to assess the direct effects of compounds on spinal reflex pathways in an isolated system.

Objective: To record monosynaptic and polysynaptic reflexes from the ventral root of an isolated spinal cord slice upon dorsal root stimulation and to quantify the inhibitory effects of test compounds.

Methodology:

-

Tissue Preparation:

-

Sprague-Dawley rat pups (P4-P10) are anesthetized and decapitated.

-

The spinal cord is rapidly dissected in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified sucrose composition to improve neuronal viability.

-

The lumbar spinal cord is isolated, and transverse slices (300-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in standard aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed on the dorsal root entry zone.

-

A recording suction electrode is placed on the corresponding ventral root to record the evoked field potentials.

-

Monosynaptic and polysynaptic reflexes are elicited by applying single square-wave electrical stimuli of varying intensity and duration.

-

-

Drug Application and Data Analysis:

-

After obtaining a stable baseline recording, the test compound (e.g., this compound) is bath-applied at various concentrations.

-

The amplitude of the monosynaptic and the area of the polysynaptic reflex response are measured before and after drug application.

-

Concentration-response curves are generated, and IC50 values are calculated to quantify the inhibitory potency of the compound.

-

Whole-Cell Patch-Clamp Electrophysiology on Dissociated Neurons or Cell Lines

This technique allows for the detailed study of the effects of compounds on specific ion channels.

Objective: To measure the effect of this compound and its analogs on voltage-gated sodium and calcium currents in isolated neurons or cell lines expressing these channels (e.g., HEK293 cells expressing Nav1.4).

Methodology:

-

Cell Preparation:

-

Dorsal root ganglion (DRG) neurons are dissociated from neonatal rats or a suitable cell line is cultured on glass coverslips.

-

-

Recording Configuration:

-

A coverslip is placed in a recording chamber on an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate internal solution, is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

-

-

Voltage-Clamp Protocols:

-

For Sodium Currents: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state. A series of depolarizing voltage steps are applied to elicit inward sodium currents.

-

For Calcium Currents: Similar voltage-step protocols are used, often in the presence of blockers for sodium and potassium channels to isolate the calcium currents.

-

-

Data Acquisition and Analysis:

-

Currents are recorded before and after the application of the test compound.

-

The peak current amplitude at each voltage step is measured to construct current-voltage (I-V) relationships.

-

The percentage of current inhibition at each concentration is calculated to determine the IC50 value.

-

In Vivo Decerebrate Rigidity Model in Rats

This in vivo model is used to assess the muscle relaxant properties of compounds in a state of heightened muscle tone.

Objective: To induce decerebrate rigidity in rats and measure the reduction in muscle tone following the administration of this compound or its analogs.

Methodology:

-

Surgical Preparation:

-

Adult Sprague-Dawley rats are anesthetized.

-

A tracheal cannula is inserted for artificial ventilation.

-

The carotid arteries are ligated to reduce bleeding.

-

A craniotomy is performed, and the brain is transected at the intercollicular level. The forebrain is aspirated to create the decerebrate state.

-

The animal is then allowed to recover from anesthesia. Decerebrate rigidity, characterized by hypertonus of the extensor muscles, develops.

-

-

Measurement of Muscle Tone:

-

Electromyography (EMG) electrodes are inserted into a hindlimb extensor muscle (e.g., gastrocnemius) to record muscle activity.

-

Alternatively, the resistance of the limb to passive flexion and extension can be quantified using a force transducer.

-

-

Drug Administration and Evaluation:

-

The test compound is administered intravenously or intraperitoneally.

-

EMG activity or limb resistance is continuously monitored.

-

The degree and duration of the reduction in muscle tone are quantified and compared to a vehicle control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Mechanism of action of this compound and its analogs.

Caption: Experimental workflow for in vitro spinal cord slice recording.

Caption: Experimental workflow for the in vivo decerebrate rigidity model.

Conclusion

The structural activity relationship of this compound and its analogs is intrinsically linked to their ability to modulate key voltage-gated ion channels. The introduction of a silicon atom in this compound appears to confer enhanced potency, highlighting a promising avenue for further drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of this class of muscle relaxants. A deeper understanding of their SAR will be crucial for the design of next-generation compounds with improved efficacy, selectivity, and safety profiles for the treatment of muscle spasticity and related disorders. The development of this compound was discontinued due to findings in chronic animal toxicity studies, underscoring the importance of thorough preclinical safety evaluation in the drug development process.[1]

References

Silperisone: A Technical Deep Dive into its Potential as a Spasticity Therapeutic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silperisone, an organosilicon compound structurally similar to tolperisone, has demonstrated significant potential as a centrally acting muscle relaxant for the treatment of spasticity. Preclinical studies have elucidated its mechanism of action, involving the blockade of voltage-gated sodium and calcium channels, leading to a reduction in spinal reflex hyperexcitability. This technical guide provides a comprehensive overview of the core data surrounding this compound, including its pharmacodynamic and pharmacokinetic properties, quantitative analysis from key preclinical experiments, and detailed experimental protocols. While early clinical evaluation in Phase I trials showed good tolerability, the development of this compound was ultimately discontinued due to undisclosed findings in chronic animal toxicity studies. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the scientific journey and therapeutic potential of this compound and related compounds.

Introduction

Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common consequence of upper motor neuron lesions resulting from conditions such as stroke, multiple sclerosis, and spinal cord injury. The development of effective and well-tolerated therapeutic agents to manage spasticity remains a significant clinical need. This compound (RGH-5002) emerged as a promising candidate due to its unique pharmacological profile as a centrally acting muscle relaxant with a potentially favorable side-effect profile compared to existing treatments.[1][2] This guide synthesizes the available scientific data on this compound to provide an in-depth technical resource.

Mechanism of Action

This compound exerts its muscle relaxant effects primarily through the modulation of neuronal excitability at the spinal level.[3][4] Its mechanism is multifaceted, targeting key ion channels involved in the propagation of nerve impulses and synaptic transmission.

Blockade of Voltage-Gated Sodium and Calcium Channels

The principal mechanism underlying this compound's action is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[3][4][5] By inhibiting these channels, this compound reduces the excitability of primary afferent fibers and decreases the release of excitatory neurotransmitters in the spinal cord.[2] This dual blockade contributes to the suppression of both monosynaptic and polysynaptic spinal reflexes, which are hyperexcitable in spastic conditions.[4][6] Notably, this compound's effect on calcium channels is considered more pronounced compared to lidocaine, a classic sodium channel blocker.[2]

Signaling Pathway

The signaling pathway for this compound's action is centered on the direct inhibition of ion channel function in neurons of the spinal reflex arc.

Preclinical Pharmacology

Extensive preclinical studies in various animal models have characterized the efficacy and pharmacodynamic properties of this compound.

In Vitro Studies: Isolated Hemisected Rat Spinal Cord

In vitro experiments using isolated hemisected spinal cords from 6-day-old rats demonstrated that this compound dose-dependently depresses ventral root potentials.[2] This preparation allows for the direct assessment of a compound's effect on spinal reflex pathways. This compound was shown to inhibit monosynaptic and polysynaptic reflexes.[2]

In Vivo Studies: Animal Models of Spasticity

-

Spinal Rats: In vivo studies in spinal rats showed that intravenous administration of this compound (10 mg/kg) effectively depressed monosynaptic, disynaptic, and polysynaptic reflexes.[2][6]

-

Decerebrate Rigidity in Cats: this compound was also effective in suppressing decerebrate rigidity in cats, a classic model of spasticity.[4] This model mimics the hyperexcitability of gamma motor neurons seen in spasticity.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of this compound and its comparators.

Table 1: Inhibition of Voltage-Gated Ion Channels

| Compound | Ion Channel | IC50 (µM) | Species | Preparation | Reference(s) |

| This compound | Voltage-Gated Ca2+ | 218 ± 22 | Rat | Dorsal Root Ganglion Cells | [5] |

| This compound | Voltage-Gated Na+ | - | Rat | Dorsal Root Ganglion Cells | [5] |

| Tolperisone | Voltage-Gated Na+ | - | Rat | Dorsal Root Ganglion Cells | [5] |

| Eperisone | Voltage-Gated Na+ | - | Rat | Dorsal Root Ganglion Cells | [5] |

| Lidocaine | Voltage-Gated Na+ | - | Rat | Dorsal Root Ganglion Cells | [5] |

Note: Specific IC50 values for sodium channel blockade by this compound were not explicitly provided in the reviewed literature, but its potency was suggested to be slightly higher than tolperisone, eperisone, and lidocaine in the studied preparation.[5]

Table 2: In Vivo Efficacy on Spinal Reflexes in Spinal Rats (10 mg/kg i.v.)

| Compound | Monosynaptic Reflex (MSR) Inhibition (%) | Disynaptic Reflex (DSR) Inhibition (%) | Polysynaptic Reflex (PSR) Inhibition (%) | Reference(s) |

| This compound | Strong Inhibition | Significant Inhibition | Significant Inhibition | [5][6] |

| Tolperisone | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |

| Eperisone | Significant Inhibition | Significant Inhibition | Significant Inhibition | [5] |

| Lidocaine | Weaker Inhibition | Significant Inhibition | Significant Inhibition | [5] |

Note: The reviewed literature describes the effects qualitatively as "strong" or "significant" inhibition. Specific percentage values for each reflex component were presented graphically but not explicitly stated as numerical values in the text.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed and extensively metabolized in rats.[4] However, its metabolism is significantly less extensive in dogs and humans, leading to a longer elimination half-life of 12 to 16 hours in humans.[3][4] This pharmacokinetic profile suggests the potential for once or twice-daily dosing. Compared to tolperisone and eperisone, this compound exhibited a much longer duration of action and higher functional bioavailability following oral administration in mice and intraduodenal administration in cats.[4]

Clinical Evaluation

Phase I Clinical Trials

Phase I clinical studies were conducted with this compound at doses up to 150 mg/day.[3][4] These studies did not detect any adverse effects at plasma concentrations that were considered effective in preclinical models.[3][4] The favorable safety and tolerability profile in these early trials supported its potential as a useful antispastic drug.

Table 3: Summary of Phase I Clinical Trial Findings

| Parameter | Result | Reference(s) |

| Maximum Tolerated Dose | Up to 150 mg/day | [3][4] |

| Adverse Events | None detected at effective plasma concentrations | [3][4] |

| Elimination Half-life (humans) | 12 to 16 hours | [3][4] |

Discontinuation of Development

Despite the promising preclinical and early clinical data, the development of this compound was discontinued due to findings in chronic animal toxicity studies.[3][4] The specific nature of these toxicities has not been publicly disclosed. Organosilicon compounds, as a class, are generally considered to have low toxicity, though some concerns about environmental persistence and potential bioaccumulation of certain siloxanes have been raised.[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Isolated Hemisected Spinal Cord Preparation (Rat)

This in vitro preparation is used to study the effects of compounds on spinal reflex pathways without the influence of higher brain centers.

Protocol Details:

-

Animal Preparation: 6-day-old Wistar rat pups are anesthetized.[2]

-

Dissection: The lumbar spinal cord is rapidly dissected and placed in cooled, oxygenated artificial cerebrospinal fluid (aCSF).

-

Hemisection: The spinal cord is carefully divided along the midline into two halves.

-

Recording: The hemisected cord is transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed on a dorsal root, and a recording suction electrode is attached to the corresponding ventral root to record the evoked ventral root potential (VRP).

-

Data Acquisition: The VRP, consisting of monosynaptic and polysynaptic components, is amplified, filtered, and digitized for analysis.

-

Drug Application: After obtaining stable baseline recordings, this compound is added to the perfusion solution at increasing concentrations to determine its effect on the VRP.

Decerebrate Rigidity Model (Cat)

This in vivo model is used to assess the effects of muscle relaxants on extensor hypertonia.

Protocol Details:

-

Animal Preparation: Adult cats are anesthetized.

-

Decerebration: A transection of the brainstem is made at the intercollicular level. This procedure removes inhibitory signals from higher brain centers, resulting in extensor rigidity in the limbs.

-

Drug Administration: this compound is administered intravenously or intraduodenally.

-

Assessment of Rigidity: The degree of muscle rigidity is assessed, often by measuring the resistance of a limb to passive flexion or by recording electromyographic (EMG) activity from extensor muscles.

Whole-Cell Voltage-Clamp Recording (Dorsal Root Ganglion Neurons)

This technique is used to measure the effect of a compound on specific ion channels.

Protocol Details:

-

Cell Culture: Dorsal root ganglia are dissected from neonatal rats, and the neurons are dissociated and cultured.[5]

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the membrane of a single neuron.

-

Current Measurement: The membrane potential is held at a specific voltage, and currents flowing through voltage-gated sodium or calcium channels are elicited by applying depolarizing voltage steps.

-

Drug Application: this compound is applied to the bath solution to determine its effect on the amplitude and kinetics of the recorded currents.

Conclusion

This compound demonstrated a compelling preclinical profile as a potential therapeutic agent for spasticity. Its dual mechanism of action on voltage-gated sodium and calcium channels, coupled with favorable pharmacokinetic properties, positioned it as a promising candidate. The successful completion of Phase I clinical trials further underscored its potential. However, the discontinuation of its development due to findings in chronic toxicity studies highlights the critical importance of long-term safety assessments in drug development. The body of research on this compound provides valuable insights into the pharmacology of centrally acting muscle relaxants and can inform the future development of novel therapies for spasticity. Further investigation into the specific nature of the chronic toxicity findings could provide crucial knowledge for the development of safer organosilicon-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 4. This compound: a centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Experimental Protocol for In Vivo Efficacy Assessment of Silperisone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silperisone is a centrally acting muscle relaxant that has shown potential for the treatment of spasticity and muscle hypertonia.[1][2] Its mechanism of action primarily involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, with an additional effect on potassium (K+) channels.[1][2] This multimodal action leads to a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, ultimately resulting in muscle relaxation.[1] Preclinical studies in mice, rats, and cats have demonstrated its efficacy in suppressing monosynaptic and polysynaptic spinal reflexes and decerebrate rigidity.[1][2] This document provides detailed protocols for the in vivo assessment of this compound's efficacy, focusing on its muscle relaxant properties.

Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-target mechanism at the neuronal level. It primarily acts as a blocker of voltage-gated sodium and calcium channels. By inhibiting these channels, this compound reduces the influx of positive ions into the neuron, thereby dampening neuronal excitability and propagation of action potentials. Furthermore, its blocking effect on N-type calcium channels presynaptically reduces the release of excitatory neurotransmitters into the synaptic cleft.[3] this compound also demonstrates a more potent potassium channel blocking effect compared to similar drugs like tolperisone.[1][2]

Experimental Protocols

Assessment of Motor Coordination: Rotarod Test

This test evaluates the effect of this compound on motor coordination and balance in rodents. A decrease in the time an animal can stay on a rotating rod indicates impaired motor function, which can be a result of muscle relaxation.

Materials:

-

Rotarod apparatus for mice or rats

-

This compound solution

-

Vehicle control (e.g., saline)

-

Positive control (e.g., Diazepam, 4 mg/kg)

-

Syringes and needles for administration

-

Stopwatch

Procedure:

-

Animal Selection and Acclimation: Use adult male or female mice (20-25 g) or rats (200-250 g). Acclimatize the animals to the testing room for at least 1 hour before the experiment.

-

Training:

-

Place each animal on the stationary rod of the rotarod apparatus.

-

Start the rotation at a low speed (e.g., 5 rpm) and observe the animals.

-

Select animals that can remain on the rotating rod for a predetermined period (e.g., 3-5 minutes) for the experiment.

-

-

Drug Administration:

-

Divide the selected animals into groups (vehicle control, this compound-treated groups with varying doses, and positive control).

-

Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

-

-

Testing:

-

At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the rotating rod.

-

Start the rotation at a fixed speed (e.g., 20-25 rpm) or an accelerating speed.

-

Record the latency to fall from the rod (in seconds). A cut-off time (e.g., 300 seconds) should be set.

-

-

Data Analysis:

-

Calculate the mean latency to fall for each group.

-

Compare the mean latencies of the this compound-treated groups with the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | N | Mean Latency to Fall (s) ± SEM | % Decrease in Performance vs. Vehicle |

| Vehicle Control | - | 10 | ||

| This compound | X | 10 | ||

| This compound | Y | 10 | ||

| This compound | Z | 10 | ||

| Diazepam | 4 | 10 |

Assessment of Muscle Tone: Inclined Plane Test

This test measures the ability of an animal to maintain its grip on an inclined surface, providing an index of muscle relaxation.

Materials:

-

An inclined plane apparatus with an adjustable angle and a surface with good grip.

-

This compound solution

-

Vehicle control

-

Positive control (e.g., Diazepam)

-

Syringes and needles for administration

Procedure:

-

Apparatus Setup: Set the inclined plane at a specific angle (e.g., 65 degrees).[4][5]

-

Animal Selection: Select animals that can remain on the inclined plane for a minimum duration (e.g., 30 seconds) without sliding down.

-

Drug Administration: Administer the vehicle, this compound, or positive control to the respective groups of animals.

-

Testing:

-

Data Analysis:

-

Calculate the percentage of animals in each group that fail to remain on the inclined plane at each time point.

-